molecular formula C14H19IN2O3 B14836175 Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate

Katalognummer: B14836175
Molekulargewicht: 390.22 g/mol
InChI-Schlüssel: XHJKKYCZPONMHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C14H19IN2O3 and a molecular weight of 390.22 g/mol . This compound is notable for its unique structure, which includes a tert-butyl group, an acetyl group, and an iodopyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate typically involves multiple steps, including the protection of functional groups, iodination, and carbamate formation. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyridine moiety can form halogen bonds with target proteins, while the carbamate group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H19IN2O3

Molekulargewicht

390.22 g/mol

IUPAC-Name

tert-butyl N-[2-(6-acetyl-4-iodopyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H19IN2O3/c1-9(18)12-8-10(15)7-11(17-12)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19)

InChI-Schlüssel

XHJKKYCZPONMHI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.